2-Methyl-2-phenethyl-malonic acid

Description

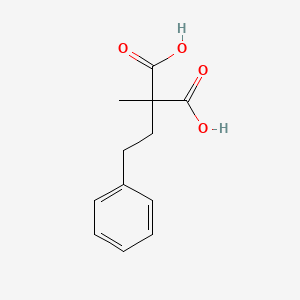

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(2-phenylethyl)propanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(10(13)14,11(15)16)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXGONJGVSASEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311514 | |

| Record name | Methyl(2-phenylethyl)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4371-01-1 | |

| Record name | NSC243731 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl(2-phenylethyl)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Methyl 2 Phenethyl Malonic Acid and Analogous Structures

Malonic Ester Synthesis and its Adaptation for Alkylation with Phenethyl Moieties

The malonic ester synthesis is a cornerstone in the formation of substituted carboxylic acids. masterorganicchemistry.comuobabylon.edu.iq Its utility stems from the acidity of the α-hydrogens of a malonic ester, such as diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups. ucalgary.calibretexts.org This allows for their facile deprotonation to form a stabilized enolate, which can then act as a nucleophile in subsequent alkylation reactions. jove.comlibretexts.org

Mono- and Di-alkylation Procedures for Substituted Malonates

The synthesis of substituted malonates can be controlled to yield either mono- or di-alkylated products. uobabylon.edu.iq The initial step involves the deprotonation of the malonic ester by a suitable base, typically sodium ethoxide in ethanol, to generate a nucleophilic enolate. libretexts.orgyoutube.com This enolate can then undergo an SN2 reaction with an alkyl halide to introduce the first alkyl group. organicchemistrytutor.comopenochem.org

For the synthesis of a di-substituted malonate, such as the precursor to 2-methyl-2-phenethyl-malonic acid, the mono-alkylated product still possesses one acidic α-hydrogen. jove.comchemicalnote.com This allows for a second deprotonation step, using the same or a different base, to form a new enolate. organicchemistrytutor.com Subsequent reaction with a second alkyl halide introduces the second substituent. wikipedia.org It is crucial to use a base that matches the ester groups to prevent transesterification. wikipedia.org A significant challenge in this process can be the production of dialkylated byproducts even when mono-alkylation is desired, which can complicate purification and lower yields. wikipedia.org

The general reaction scheme is as follows:

Enolate Formation: The malonic ester is treated with a base to form an enolate. organicchemistrytutor.com

First Alkylation: The enolate reacts with a primary or secondary alkyl halide. askthenerd.com

Second Enolate Formation: The mono-alkylated malonic ester is treated with a base.

Second Alkylation: The new enolate reacts with a second alkyl halide.

Hydrolysis and Decarboxylation: The resulting di-substituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final product. ucalgary.cajove.com

| Step | Reagents | Intermediate/Product |

| 1 | Diethyl malonate, Sodium ethoxide | Diethyl malonate enolate |

| 2 | Alkyl halide (e.g., Benzyl (B1604629) bromide) | Diethyl benzylmalonate |

| 3 | Sodium ethoxide | Diethyl benzylmalonate enolate |

| 4 | Second alkyl halide (e.g., Methyl iodide) | Diethyl benzylmethylmalonate |

| 5 | Acid, Heat | Benzylmethylacetic acid |

Introduction of Phenethyl and Methyl Substituents at the Alpha-Carbon

To synthesize this compound, the malonic ester synthesis is adapted by sequentially introducing a phenethyl group and a methyl group at the α-carbon. The order of introduction can be varied. For instance, one could start with the phenethylation of diethyl malonate using a phenethyl halide (e.g., phenethyl bromide). The resulting diethyl phenethylmalonate would then be subjected to a second alkylation step using a methyl halide (e.g., methyl iodide). askthenerd.com

Alternatively, the synthesis could commence with the methylation of diethyl malonate, followed by phenethylation. The choice of the sequence of alkylation can be influenced by the reactivity of the respective alkyl halides and the steric hindrance of the intermediate mono-alkylated malonate. organicchemistrytutor.com Following the di-alkylation, the resulting diethyl methyl(phenethyl)malonate is hydrolyzed and decarboxylated to yield this compound. ucalgary.ca

Control of Stereochemistry in Alpha-Alkylation of Malonate Esters

The introduction of a substituent at the α-carbon of a malonate ester creates a stereocenter if the substituent is not achiral. In the synthesis of compounds like this compound, where a quaternary stereocenter is formed, controlling the stereochemistry is a significant challenge. Traditional malonic ester synthesis typically results in a racemic mixture. masterorganicchemistry.com

However, methods for stereoselective alkylation have been developed. One approach involves the use of a chiral auxiliary. For example, α-substituted malonate-imidazolidinones have been used to achieve stereoselective formation of chiral, nonracemic quaternary centers. nih.gov The chiral auxiliary directs the incoming alkyl group to one face of the enolate, leading to the preferential formation of one diastereomer. nih.gov Another strategy involves enantioselective phase-transfer catalysis for the α-alkylation of malonates, which has been shown to produce chiral α,α-dialkylmalonates with high enantioselectivity. frontiersin.orgresearchgate.net These methods are crucial for the synthesis of enantiomerically pure forms of complex molecules.

Utilization of Precursor Molecules and Reaction Intermediates

Beyond the direct alkylation of malonic esters, other precursor molecules and reaction intermediates can be employed in the synthesis of this compound and its analogs. These alternative routes can offer advantages in terms of reactivity, selectivity, or availability of starting materials.

Derivatization from Malononitrile (B47326) Compounds

Malononitrile (propanedinitrile) is a versatile starting material in organic synthesis. wikipedia.org Its methylene (B1212753) protons are highly acidic, allowing for easy formation of a carbanion that can participate in various reactions, including alkylations. researchgate.net Alkylated malononitriles can serve as precursors to malonic acid derivatives.

The synthesis of 2-methylmalononitrile (B1614693) has been reported through the reaction of sulfonic acid 2-ethyl N-cyanoethanimideate with a cyanide source. google.com This intermediate can then be hydrolyzed to the corresponding malonic acid ester. google.com In a more general sense, the oxidation of malononitrile derivatives can lead to carboxylic acid derivatives. organic-chemistry.orgresearchgate.net For instance, the oxidation of alkylated malononitriles with a peracid in methanol (B129727) can yield the corresponding methyl esters. organic-chemistry.org This suggests a potential pathway where a suitably substituted malononitrile, such as methyl(phenethyl)malononitrile, could be synthesized and then converted to this compound or its ester.

| Precursor | Reaction | Product |

| Malononitrile | Alkylation | Alkylated malononitrile |

| Alkylated malononitrile | Oxidation/Hydrolysis | Substituted carboxylic acid/ester |

Approaches Involving Phenylacetylated Propanedioate Esters

A related synthesis is the preparation of 3-phenylpropanoic acid from the reaction of benzyl bromide with diethyl malonate. askthenerd.com This demonstrates the introduction of a phenyl-containing group via alkylation. One could envision a strategy where a derivative of malonic acid is esterified with phenethyl alcohol. The resulting diester could then be subjected to methylation at the α-carbon, followed by hydrolysis of the ester groups. However, this approach would require selective hydrolysis of the ester groups without affecting the newly introduced methyl group, which could present synthetic challenges. A more likely scenario would involve the use of a precursor where the phenethyl group is already part of the core structure, which is more aligned with the standard malonic ester synthesis.

Hydrolytic Pathways to Access this compound

The conversion of a substituted malonic ester, such as diethyl 2-methyl-2-phenethylmalonate, into this compound is accomplished through hydrolysis. This reaction cleaves the ester groups, yielding the corresponding dicarboxylic acid. The process is a fundamental step in the classic malonic ester synthesis. libretexts.orgchemicalnote.com

Base-catalyzed hydrolysis, or saponification, is the most common method. libretexts.org This typically involves heating the malonic ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide in a mixed aqueous-alcoholic solvent system. beilstein-journals.orgnih.gov The alcohol, often ethanol, ensures the miscibility of the organic ester with the aqueous base. Following the cleavage of the ester linkages, an acidification step with a strong mineral acid, such as hydrochloric acid or sulfuric acid, is required to protonate the resulting dicarboxylate salt and precipitate the final this compound.

While generally straightforward for many substituted malonates, the efficiency and outcome of hydrolysis can be sensitive to the substrate's structure and the reaction conditions. beilstein-journals.orgnih.gov For example, research on diethyl 2-(perfluorophenyl)malonate showed that harsh basic conditions led to decomposition, while vigorous acidic hydrolysis resulted in simultaneous hydrolysis and decarboxylation, yielding 2-(perfluorophenyl)acetic acid directly. beilstein-journals.orgnih.gov This highlights that for certain substrates, careful control of conditions is necessary to isolate the intermediate malonic acid without forcing subsequent decarboxylation.

| Starting Material | Reagents | Conditions | Product | Ref |

| Diethyl 2-methyl-2-phenethylmalonate | 1. NaOH (aq) or KOH (aq) in EtOH/H₂O2. H₃O⁺ (e.g., HCl, H₂SO₄) | Reflux, followed by acidification | This compound | libretexts.org |

| Diethyl Phenylmalonate | Aqueous or mixed water-EtOH solutions with base | Heating under reflux | Phenylmalonic acid | beilstein-journals.orgnih.gov |

| Diethyl Malonate | 1. NaOEt2. Alkyl Halide (RX)3. H₃O⁺, Heat | Sequential reaction | Substituted Acetic Acid | chemicalnote.com |

Controlled Decarboxylation Methods in Malonic Acid Derivatization

Substituted malonic acids, including this compound, are notable for their tendency to undergo decarboxylation upon heating. jove.commasterorganicchemistry.com This reaction involves the loss of one carboxyl group as carbon dioxide, transforming the β-dicarboxylic acid into a monocarboxylic acid. chemistrysteps.com In the case of this compound, decarboxylation yields 2-methyl-4-phenylbutanoic acid.

The mechanism for the thermal decarboxylation of malonic acids proceeds through a cyclic, six-membered transition state. jove.commasterorganicchemistry.comchemistrysteps.com This concerted process involves the transfer of the acidic proton from one carboxyl group to the carbonyl oxygen of the other, leading to the cleavage of a carbon-carbon bond, the release of CO₂, and the formation of an enol intermediate. jove.com This enol then rapidly tautomerizes to the more stable final carboxylic acid product. jove.com

Controlled decarboxylation is typically achieved by heating the disubstituted malonic acid, often without a solvent ("neat"), at elevated temperatures, commonly above 150 °C. stackexchange.com The temperature is a critical parameter that must be sufficient to overcome the activation energy for the reaction but controlled to prevent side reactions or decomposition of the product.

While thermal decarboxylation is the most direct method, alternative approaches for derivatization exist. For instance, one-pot procedures have been developed where a diester like diethyl 2-methyl-2-phenethylmalonate can be hydrolyzed and decarboxylated in a single reaction vessel under vigorous acidic conditions (e.g., a mixture of HBr and acetic acid at reflux), leading directly to the final monocarboxylic acid. beilstein-journals.orgnih.gov

More advanced and milder methods for decarboxylative activation have also been explored for various malonic acid derivatives. These can involve reagents like N,N'-carbonyldiimidazole (CDI), which facilitates decarboxylation at room temperature to form a reactive carbonyl imidazole (B134444) intermediate that can then be trapped by various nucleophiles. organic-chemistry.org Another method uses benzotriazole (B28993) for monocarbonyl activation, leading to decarboxylation and the formation of an intermediate that can acylate nucleophiles. elsevierpure.com While these advanced methods showcase the broad utility of malonic acid derivatives, simple thermal treatment remains a standard and effective method for the controlled synthesis of α-substituted carboxylic acids from their corresponding malonic acids.

| Starting Material | Conditions | Primary Product | Mechanism | Ref |

| This compound | Heating (e.g., >150 °C), neat | 2-Methyl-4-phenylbutanoic acid | Thermal decarboxylation via a 6-membered cyclic transition state | jove.commasterorganicchemistry.comstackexchange.com |

| General β-Dicarboxylic Acids | Heating | Monocarboxylic acid + CO₂ | Formation of enol intermediate followed by tautomerization | jove.comchemistrysteps.com |

| Diethyl 2-(perfluorophenyl)malonate | Reflux in HBr/AcOH | 2-(Perfluorophenyl)acetic acid | One-pot hydrolysis and decarboxylation | beilstein-journals.orgnih.gov |

| 2,2-Disubstituted Malonic Acids | N,N'-Carbonyldiimidazole (CDI), Room Temp. | Carbonyl imidazole intermediate | Mild decarboxylative activation | organic-chemistry.org |

Chemical Reactivity and Transformation of 2 Methyl 2 Phenethyl Malonic Acid Systems

Derivatization at the Carboxylic Acid Functionalities

The two carboxylic acid groups are the primary sites of reactivity, allowing for the synthesis of a variety of derivatives.

Standard esterification procedures can be used to convert 2-Methyl-2-phenethyl-malonic acid into its corresponding diester. For instance, reaction with an alcohol (e.g., ethanol) in the presence of an acid catalyst yields the diethyl ester. The synthesis of symmetric diesters from malonic acid and various alcohols, including aliphatic, cyclic, and aromatic types, can be carried out with a molar ratio of acid to alcohol of 1:3. researchgate.net The process for creating unsymmetrical esters is done in stages, with a monoester being synthesized first and then esterified with a different alcohol. researchgate.net

Amide derivatives can be formed by reacting the diester with amines. The reaction of malonic acid dialkyl esters with an aniline (B41778) in the presence of a stoichiometric amount of an alkali alcoholate is a known method for producing malonic mono-ester mono-anilides and malonic acid mono-anilides. google.com This method allows the reaction to proceed at significantly lower temperatures (0 to 150 °C) compared to previous methods. google.com

The formation of cyclic anhydrides from this compound itself is not feasible due to the presence of two substituents on the alpha-carbon, which prevents the necessary conformation for intramolecular dehydration. However, mixed anhydrides could be formed by reacting the acid with an acyl halide.

Table 1: Examples of Derivatization Reactions

| Derivative Type | Reactants | General Conditions | Product |

|---|---|---|---|

| Diethyl Ester | This compound, Ethanol | Acid catalyst (e.g., H₂SO₄), Heat | Diethyl 2-methyl-2-phenethylmalonate |

| Diamide | Diethyl 2-methyl-2-phenethylmalonate, Ammonia/Primary Amine | Heat, Pressure (for ammonia) | 2-Methyl-2-phenethylmalonamide |

| Mono-anilide | Diethyl 2-methyl-2-phenethylmalonate, Aniline | Alkali alcoholate (e.g., Sodium ethoxide) | Malonic acid monoethylester mono-anilide derivative |

While the malonic acid itself is not suited for direct cyclization, its diester derivatives can undergo intramolecular cyclization reactions. A notable example is the Dieckmann condensation, where a diester reacts intramolecularly in the presence of a strong base (like sodium ethoxide) to form a cyclic β-keto ester. libretexts.org For a derivative of this compound to undergo such a reaction, the phenethyl group would need to be part of a longer chain connecting the two ester functions, which is not the case here.

However, intramolecular malonic ester synthesis can occur when a malonic ester is reacted with a dihalide, a reaction known as the Perkin alicyclic synthesis, which is used to prepare three- to six-membered rings. uobabylon.edu.iqwikipedia.org For example, reacting a sodiomalonic ester with a dihaloalkane can lead to an internal alkylation reaction to form a cycloalkanecarboxylic acid. uobabylon.edu.iq

Cyclocondensation Reactions Leading to Malonyl Heterocycles

Derivatives of malonic acids are versatile reagents for creating heterocyclic ring systems. nih.gov These reactions typically involve the condensation of a malonic acid derivative, often a diester, with a compound containing two nucleophilic centers.

Substituted diethyl malonates are key starting materials for synthesizing a variety of "malonyl heterocycles," which are five-, six-, or seven-membered rings containing a 1,3-dicarbonyl unit. nih.gov A classic example is the synthesis of barbituric acids through the condensation of a disubstituted malonic ester with urea (B33335) in the presence of a strong base like sodium ethoxide. nih.gov In the case of diethyl 2-methyl-2-phenethylmalonate, this reaction would yield a barbiturate (B1230296) with methyl and phenethyl groups at the 5-position.

Other dinucleophiles like amidines can also be used. nih.gov For instance, reaction with guanidine (B92328) or acetamidine (B91507) would lead to the formation of substituted pyrimidines. researchgate.net These cyclocondensation reactions often require elevated temperatures or the presence of a basic catalyst, especially with less reactive malonates. nih.gov

Table 2: Heterocycle Formation via Cyclocondensation

| Dinucleophile | Malonic Acid Derivative | Resulting Heterocycle Core | Example Product Name |

|---|---|---|---|

| Urea | Diethyl 2-methyl-2-phenethylmalonate | Barbituric acid | 5-Methyl-5-phenethylbarbituric acid |

| Guanidine | Diethyl 2-methyl-2-phenethylmalonate | 2-Aminopyrimidine-4,6-dione | 2-Amino-5-methyl-5-phenethyl-dihydropyrimidine-4,6(1H,5H)-dione |

| Hydrazine | Diethyl 2-methyl-2-phenethylmalonate | Pyrazolidine-3,5-dione | 4-Methyl-4-phenethylpyrazolidine-3,5-dione |

The synthesis of fused ring systems can be achieved through various strategies, often involving intramolecular cyclization or cycloaddition reactions. rsc.orgresearchgate.netmdpi.com For instance, a phenethyl-substituted compound can undergo acid-promoted cyclization to form dihydrobenzo wikipedia.orgresearchgate.netcyclohepta[1,2-b]pyridin-5-ones. umn.educhemsrc.com While this specific example involves a pyridinecarboxaldehyde, it illustrates the potential for the phenethyl group to participate in cyclization to form fused systems under acidic conditions.

Another approach involves the reaction of tautomeric forms of heterocyclic compounds with dielectrophiles like 1,3-diacid chlorides to afford fused-ring derivatives. scilit.com Although direct examples involving this compound are not prominent, its derivatives could potentially be incorporated into more complex structures that are precursors for fused systems. For example, if one of the carboxylic acid groups were converted into a different functional group capable of reacting with the phenethyl ring, intramolecular cyclization could lead to a fused polycyclic structure.

Reactivity of the Alpha-Carbon in Substituted Malonic Acid Derivatives

The reactivity of the alpha-carbon is a cornerstone of malonic ester synthesis. uobabylon.edu.iqyoutube.comchemistnotes.com This synthesis relies on the acidity of the α-hydrogens, which are flanked by two carbonyl groups, making them readily removable by a base like sodium ethoxide to form a stabilized enolate. wikipedia.orglibretexts.org This enolate is a potent nucleophile that can be alkylated by reacting with an alkyl halide. libretexts.orgmasterorganicchemistry.com

However, in this compound and its derivatives, the alpha-carbon is a quaternary carbon, meaning it is bonded to four other carbon atoms (the methyl group, the phenethyl group, and the two carboxyl carbons). Consequently, it has no alpha-hydrogens. msu.edu

The absence of α-hydrogens has several significant consequences for the molecule's reactivity:

No Enolization: The compound cannot form an enol or an enolate at the alpha-carbon.

No Further Alkylation: It cannot be further alkylated at the alpha-position using the standard malonic ester synthesis protocol. masterorganicchemistry.com

No Halogenation: It cannot undergo typical acid- or base-catalyzed alpha-halogenation reactions, which require an enol or enolate intermediate. msu.edu

Therefore, the reactivity of the alpha-carbon in this compound derivatives is essentially nullified with respect to reactions that require deprotonation at this position. The chemistry of this compound is thus dominated by the reactions of its carboxylic acid functionalities.

Stability and Degradation Pathways of this compound

The stability of this compound is intrinsically linked to the chemical properties of the malonic acid functional group, which, when disubstituted, exhibits characteristic reactivity. The primary degradation pathway for this compound, like other 1,1-dicarboxylic acids, is through decarboxylation. This process involves the loss of one of the carboxyl groups as carbon dioxide, leading to the formation of a substituted carboxylic acid. The presence of both a methyl and a phenethyl group on the alpha-carbon influences the rate and conditions under which this degradation occurs.

The stability of this compound is a critical factor in its synthesis, storage, and application. The key degradation pathway for this and similar disubstituted malonic acids is thermal decarboxylation. This reaction is often preceded by the hydrolysis of a corresponding ester, a common synthetic precursor.

Hydrolysis of Precursors and Subsequent Decarboxylation

The synthesis of this compound typically involves the hydrolysis of its corresponding dialkyl ester, such as diethyl 2-methyl-2-phenethylmalonate. This hydrolysis can be catalyzed by either acid or base. ucalgary.camasterorganicchemistry.comorganicchemistrytutor.com

Acid-catalyzed hydrolysis: Under acidic conditions, the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of the dicarboxylic acid.

Base-catalyzed hydrolysis (saponification): In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification is necessary to obtain the free dicarboxylic acid.

Once formed, this compound is susceptible to decarboxylation, a reaction where a carboxyl group is eliminated as carbon dioxide. This process is significantly accelerated by heat. masterorganicchemistry.com The mechanism of decarboxylation for β-dicarboxylic acids like this one proceeds through a cyclic six-membered transition state, which facilitates the cleavage of a carbon-carbon bond and the formation of an enol intermediate. This enol then rapidly tautomerizes to the more stable final product, 3-phenylpropanoic acid.

It is noteworthy that for some substituted malonic esters, decarboxylation can occur during the hydrolysis step, particularly if the reaction conditions are harsh or if the resulting alpha-carbon can stabilize a negative charge. amelica.org The presence of the phenyl group in the phenethyl substituent can contribute to this stabilization.

Thermal Stability

The table below, while not specific to this compound due to a lack of available data in the searched literature, illustrates the kind of data that describes the thermal decomposition of ester compounds. The data is for illustrative purposes to show typical decomposition temperatures and mass loss percentages.

| Compound Type | Decomposition Start (T5%) | Maximum Decomposition Rate Temperature (Tmax1) | Mass Loss in First Stage (Δm1) | Maximum Decomposition Rate Temperature (Tmax2) | Mass Loss in Second Stage (Δm2) | Reference |

|---|---|---|---|---|---|---|

| Ethyl Formate Derivative | >270 °C | Not specified | Not specified | 715-733 °C | 24.2-31.3% | nih.gov |

| Methyl Acetate Derivative | >250 °C | Not specified | 63.1-68.4% (total first stage) | Not applicable | Not applicable | nih.gov |

This table is illustrative and shows the type of data available for other ester compounds, as specific thermal decomposition data for this compound was not found in the reviewed literature.

Other Potential Degradation Pathways

While thermal decarboxylation is the most prominent degradation pathway, other chemical transformations could potentially occur under specific conditions, although these are less commonly reported for this class of compounds.

Oxidative Degradation: Strong oxidizing agents could potentially lead to the degradation of the molecule, possibly involving the phenethyl side chain or cleavage of the carboxylic acid groups. However, specific studies on the oxidative degradation of this compound are not prevalent in the literature.

Photodegradation: Exposure to ultraviolet (UV) radiation could potentially induce degradation, particularly given the presence of the aromatic phenyl ring which can absorb UV light. The specific products of such a reaction would depend on the wavelength of light and the presence of other reactive species.

Enzymatic Degradation: While not a common industrial concern, it is conceivable that certain enzymes could catalyze the degradation of this compound or its esters. The biodegradability would be highly dependent on the specific enzyme and the conditions of the biological system.

Application of 2 Methyl 2 Phenethyl Malonic Acid and Its Analogs in Research Probes

Development of pH-Sensitive Molecular Probes for Microenvironmental Acidity

A significant application of malonic acid derivatives is in the creation of molecular probes that can detect acidic microenvironments, a common feature of solid tumors. nih.govjohnshopkins.edu The altered metabolism in tumor cells often leads to extracellular acidosis, which is linked to tumor progression and metastasis. nih.govplos.org Probes that can visualize these acidic regions are therefore of great interest for cancer diagnosis and for understanding tumor physiology. plos.orgnih.gov

Researchers have synthesized a series of radioiodinated phenylalkyl malonic acid derivatives for use as SPECT (Single Photon Emission Computed Tomography) imaging agents to detect pH differences. nih.gov The synthesis of the non-radioactive precursors is a crucial first step. For example, 2-(4-Iodophenethyl)-2-methylmalonic acid (IPMM) is synthesized in a process analogous to its non-methylated counterpart, 2-(4-Iodophenethyl)-malonic acid (IPM), starting from 2-methyl malonic acid diethyl ester. nih.gov

The introduction of a radionuclide, such as iodine-123, is necessary for imaging applications. plos.org The radiosynthesis of these compounds has been optimized using different methods. plos.orgnih.gov For precursors already containing iodine, a Cu⁺-catalyzed isotopic nucleophilic exchange is effective, achieving radiochemical yields of up to 60% for [¹²³I]IPMM and [¹²³I]IPM. plos.orgnih.gov For precursors containing a bromine atom instead of iodine, a nucleophilic exchange reaction can be used, though this method results in lower yields of 15–20%. plos.orgnih.gov

A summary of various synthesized radioiodinated malonic acid derivatives and their synthesis details is provided below.

| Compound Name | Abbreviation | Starting Material for Radiosynthesis | Labeling Method | Radiochemical Yield |

| 2-(4-[¹²³I]Iodophenethyl)-2-methylmalonic acid | [¹²³I]IPMM | 2-(4-Iodophenethyl)-2-methylmalonic acid | Cu⁺ Isotopic Exchange | ~60% plos.orgnih.gov |

| 2-(4-[¹²³I]Iodophenethyl)-malonic acid | [¹²³I]IPM | 2-(4-Iodophenethyl)-malonic acid | Cu⁺ Isotopic Exchange | ~60% plos.orgnih.gov |

| 2-(4-[¹²³I]Iodobenzyl)-2-methylmalonic acid | [¹²³I]IBMM | 2-(4-Bromobenzyl)-2-methylmalonic acid | Nucleophilic Exchange (Br for I) | 15–20% plos.orgnih.gov |

| 4-[¹²³I]Iodophthalic acid | [¹²³I]IP | 4-Bromophthalic acid | Nucleophilic Exchange (Br for I) | 15–20% plos.orgnih.gov |

The ability of these malonic acid derivatives to act as pH-sensitive probes is rooted in the pKa values of their dicarboxylic acid group and the resulting change in charge distribution with pH. nih.govplos.org Malonic acid has pKa values of 2.83 and 5.69, while 2-methylmalonic acid has pKa values of 3.07 and 5.78. nih.govplos.org

The mechanism of cellular uptake is a multi-step process driven by the pH gradient between the acidic extracellular space of a tumor and the more neutral intracellular environment:

Membrane Permeation : This increased lipophilicity allows the compound to diffuse across the cell membrane into the cytoplasm. plos.org

Deprotonation and Trapping : Once inside the cell, where the pH is higher (typically neutral), the second carboxyl group is deprotonated. plos.org This results in a net charge of -2, making the molecule more hydrophilic and unable to rediffuse back across the lipid cell membrane, effectively trapping it inside the cell. plos.orgnih.gov

This pH-dependent trapping mechanism leads to an accumulation of the radiotracer in acidic tissues, which can then be visualized using SPECT imaging. plos.org Studies have confirmed a clear pH-dependent uptake pattern for compounds like [¹²³I]IPM in tumor models, demonstrating their potential to visualize regions of acidosis. plos.orgnih.gov The surface charge of a molecule is a known critical factor influencing its interaction with and transport across the cell membrane. nih.govtandfonline.comrsc.org

Investigation as Apoptosis Imaging Agents

Apoptosis, or programmed cell death, is a key process in development, tissue homeostasis, and the response to therapy. nih.govnih.gov Developing non-invasive methods to image apoptosis could provide early feedback on the effectiveness of cancer treatments. nih.gov Given that cellular acidification is one of the hallmarks of apoptosis, malonic acid derivatives have also been explored as potential apoptosis imaging agents. nih.gov

To function as imaging agents, malonic acid derivatives are labeled with gamma-emitting radionuclides. Technetium-99m (⁹⁹ᵐTc) is a widely used isotope for SPECT imaging due to its favorable decay characteristics. nih.gov An optimized chemical and radiosynthesis procedure has been developed for ⁹⁹ᵐTc-labeled 2-methyl-2-pentylmalonic acid, resulting in high radiochemical yield (84%) and purity (>99%). iaea.org The synthesis of ⁹⁹ᵐTc complexes often involves the reaction of a ligand with a technetium precursor, such as [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺. koreascience.kr

Iodine isotopes, such as iodine-125 (B85253) (¹²⁵I), are also used, particularly in preclinical research and autoradiography. nih.gov The synthesis of ¹²⁵I-labeled compounds can be achieved through various methods, including solid-state exchange or by using oxidizing agents like chloramine-T to facilitate the reaction between a precursor molecule and Na¹²⁵I. nih.govnih.gov While ¹²³I-labeled malonic acid derivatives were synthesized for pH imaging, their utility for apoptosis imaging was found to be limited because the pH decrease in apoptotic tissue was not significant enough to cause a strong signal. plos.orgnih.gov

The rationale for using malonic acid derivatives to image apoptosis extends beyond simple acidification. Apoptosis is a complex process with distinct biochemical and morphological hallmarks, including cell shrinkage, membrane blebbing, caspase activation, and mitochondrial dysfunction. nih.gov The malonate moiety appears to interact with some of these core processes.

Studies on isolated mitochondria have shown that malonate can directly induce key events associated with the mitochondrial pathway of apoptosis. nih.gov Specifically, malonate was found to cause a collapse of the mitochondrial transmembrane potential (ΔΨm) and subsequent mitochondrial swelling. nih.gov These events are critical as they often lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade that executes cell death. nih.govnih.gov The family of small-molecule probes known as ApoSense, which includes a malonic acid derivative, was designed to selectively accumulate in apoptotic cells by detecting a combination of apoptosis-related changes, including membrane scrambling and cellular acidification. nih.gov

Role as Precursors for Architecturally Complex Bioactive Molecules

Beyond imaging, the malonic acid framework is a fundamental building block in organic synthesis, prized for its versatility in creating more complex molecules. wikipedia.orgatamankimya.com The reactivity of the methylene (B1212753) group (the carbon between the two carbonyls) in malonic esters like diethyl malonate is central to its synthetic utility. wikipedia.org This position is easily deprotonated by a base to form a stable carbanion, which is a potent nucleophile. youtube.com

This reactivity is exploited in the malonic ester synthesis , a classic method for preparing substituted acetic acids. wikipedia.orgyoutube.com The reaction involves alkylating the malonic ester, followed by hydrolysis and decarboxylation to yield the final product. youtube.com This method allows for the controlled introduction of one or two alkyl groups, providing access to a wide range of compounds that would be difficult to synthesize otherwise. wikipedia.org

Malonic acid and its derivatives are also key reactants in condensation reactions, such as the Knoevenagel condensation , where they react with aldehydes or ketones. wikipedia.org These reactions are fundamental for forming new carbon-carbon bonds and are used to build up molecular complexity. For instance, malonic acid is used in the synthesis of barbiturates and can be condensed with acetone (B3395972) to form Meldrum's acid, another versatile synthetic intermediate. wikipedia.orgatamankimya.com More recently, malonic acid derivatives have been designed and synthesized as potent non-nucleoside inhibitors of CD73, an enzyme that has emerged as a valuable target for cancer immunotherapy, highlighting their continued relevance as precursors for architecturally complex and therapeutically relevant bioactive molecules. nih.gov

Biochemical and Enzymatic Aspects of Malonic Acid Derivatives

Enzyme Inhibition Studies: Competitive Inhibition of Succinate (B1194679) Dehydrogenase by Malonic Acid

A classic and widely studied example of enzyme inhibition involves malonic acid and its effect on succinate dehydrogenase. libretexts.org This interaction serves as a fundamental model for understanding competitive inhibition. Malonic acid is a well-known competitive inhibitor of succinate dehydrogenase, an enzyme crucial for the citric acid cycle (Krebs cycle). doubtnut.comdoubtnut.comnih.gov The inhibitory effect stems from the structural similarity between malonic acid and the enzyme's natural substrate, succinate. brainly.combrainly.com While this mechanism is thoroughly documented for malonic acid itself, specific enzyme inhibition studies detailing 2-Methyl-2-phenethyl-malonic acid as an inhibitor for succinate dehydrogenase are not extensively covered in available research.

The principle of competitive inhibition hinges on the molecular mimicry of the inhibitor for the substrate. Malonate, the ionized form of malonic acid, closely resembles the structure of succinate. brainly.comvedantu.com Succinate dehydrogenase's active site recognizes and binds succinate to catalyze its oxidation to fumarate. doubtnut.com Due to the similar spacing of its carboxyl groups, malonate can also fit into and bind to this active site. libretexts.org However, once bound, malonate cannot undergo the dehydrogenation reaction because it lacks the -CH₂-CH₂- group that is essential for the catalytic conversion. libretexts.orgbrainly.com This occupation of the active site by the inhibitor prevents the substrate from binding, thereby blocking the enzyme's normal function. brainly.com This inhibition is reversible, and its effect can be overcome by increasing the concentration of the substrate, succinate, which will outcompete the inhibitor for access to the active site. libretexts.orgchegg.com

The inhibition of succinate dehydrogenase by malonate has significant implications for the study of metabolic pathways. As a key enzyme in both the citric acid cycle and the electron transport chain (as Complex II), blocking its function disrupts cellular respiration. vaia.comnih.gov This specific and reversible inhibition has made malonate a valuable tool for researchers to investigate the Krebs cycle and its connections to other metabolic processes. brainly.com For instance, inducing a malonate block can lead to an accumulation of succinate, allowing scientists to study the regulation and flux of metabolites within the cycle. oup.com Furthermore, understanding this mechanism has informed the development of other enzyme inhibitors used in medicine and pharmacology. libretexts.org The study of how substances like malonate interfere with crucial metabolic enzymes has also shed light on the pathogenesis of certain neurodegenerative diseases where defects in neuronal energy metabolism are implicated. nih.gov

Biocatalysis in the Synthesis and Modification of Malonic Acid Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and green alternative for synthesizing and modifying complex molecules like derivatives of malonic acid. Enzymes operate under mild conditions and exhibit high selectivity, making them ideal for creating structurally precise compounds. electronicsandbooks.com While general biocatalytic methods are well-established for various malonic esters, specific applications involving this compound are less commonly documented.

Esterases are a class of enzymes that catalyze the hydrolysis of esters into carboxylic acids and alcohols. youtube.com This capability is widely exploited in organic synthesis for the transformation of malonic acid derivatives. Dialkyl malonates can be selectively hydrolyzed into their corresponding monoesters (malonic acid half-esters) using enzymatic methods. amelica.orgnih.gov This process is often cleaner and more efficient than traditional chemical hydrolysis, which can sometimes lead to side products or require harsh reaction conditions. amelica.org The mechanism of acid-catalyzed ester hydrolysis involves protonation of the carbonyl group, attack by water, and subsequent elimination of the alcohol. youtube.com Esterases facilitate this process at a biological pH. This enzymatic approach is a key step in the malonic ester synthesis, a procedure used to convert alkyl halides into carboxylic acids. libretexts.org

Many substituted malonic acid derivatives are chiral, meaning they exist in two non-superimposable mirror-image forms (enantiomers). The synthesis of single-enantiomer compounds is critical in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. Enzymatic resolution is a common technique for separating these enantiomers. frontiersin.org This method relies on the stereoselectivity of enzymes, which will preferentially act on one enantiomer in a racemic mixture. electronicsandbooks.com

Lipases are frequently used for the kinetic resolution of chiral malonates and their esters. electronicsandbooks.combme.hu For example, a lipase (B570770) might selectively hydrolyze one enantiomer of a chiral diester, leaving the other enantiomer unreacted. The resulting mixture of the hydrolyzed monoester and the unreacted diester can then be separated. This technique has been successfully applied to a broad range of esters to produce optically active compounds with high enantiomeric purity. electronicsandbooks.comtamu.edu While this is a general strategy for many chiral malonates, specific protocols for the enzymatic resolution of this compound are not prominently featured in the surveyed literature.

Computational and Theoretical Studies on 2 Methyl 2 Phenethyl Malonic Acid Systems

Quantum Chemical Analysis of Molecular Structures and Conformations

Quantum chemical methods are used to calculate the electronic structure of molecules, from which properties like geometry, energy, and vibrational frequencies can be derived. These analyses are fundamental to understanding the behavior of 2-Methyl-2-phenethyl-malonic acid.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. Malonic acid and its derivatives can exhibit keto-enol tautomerism, an equilibrium between a dicarbonyl (keto) form and a form containing a carbon-carbon double bond and a hydroxyl group (enol). osti.govnih.govosti.gov

For this compound, the two possible tautomeric forms are the dominant keto form and the less stable enol form. Computational studies, particularly using Density Functional Theory (DFT), can predict the relative energies of these tautomers. osti.govnih.gov In solution, malonic acid itself strongly favors the keto form, with an estimated equilibrium constant of less than 10⁻⁴. osti.gov For dialkyl-substituted malonic acids like the target compound, where the alpha-carbon has no hydrogens, enolization would involve one of the carboxylic acid groups. Theoretical calculations consistently show that the diketo form is significantly more stable. The energy barrier for tautomerization is typically high for dicarbonyl compounds in isolation but can be lowered in the presence of molecules that can act as catalysts by transferring protons. researchgate.net

Table 1: Keto-Enol Tautomers of this compound

| Tautomer | Structure | Key Features | Relative Stability (Predicted) |

| Keto Form |  | Contains two carboxylic acid (-COOH) groups attached to the central carbon. | Highly Favored |

| Enol Form |  | Features a C=C double bond, a hydroxyl (-OH) group, and a carboxylic acid group. | Highly Unfavored |

The two carboxylic acid groups in this compound can interact with each other through intramolecular hydrogen bonds. These non-covalent interactions play a crucial role in determining the molecule's preferred conformation and can significantly influence its chemical and physical properties. researchgate.net

Computational studies on malonic acid and its 2,2-disubstituted analogs show that intramolecular hydrogen bonding is a key factor in their conformational preferences. acs.orgacs.org In the monoanionic form of these acids, a particularly strong intramolecular hydrogen bond forms a stable, planar six-membered ring. acs.org DFT calculations can be used to determine the geometric parameters (bond lengths and angles) and the energetic strength of these hydrogen bonds. For this compound, the bulky methyl and phenethyl groups will create steric constraints that influence the optimal geometry for hydrogen bonding. The analysis of these networks is critical, as the accessibility of the carboxylic protons for intermolecular interactions depends on the strength of these internal bonds. osti.gov

Table 2: Potential Intramolecular Hydrogen Bonding in this compound

| Conformation | Description | Predicted Energetic Feature |

| Conformer A | A hydrogen bond forms between the hydroxyl proton of one carboxyl group and the carbonyl oxygen of the other. | Likely the lowest energy conformer in the gas phase due to the formation of a stable seven-membered ring. |

| Conformer B | Both carboxyl groups are oriented away from each other to minimize steric repulsion between substituents. | May be favored in polar solvents where intermolecular hydrogen bonding with the solvent can occur. |

| Monoanion | Upon deprotonation of one carboxyl group, a very strong intramolecular hydrogen bond forms with the remaining proton. | Creates a highly stable, planar six-membered ring structure, significantly impacting the second acid dissociation constant (pKa₂). acs.org |

Reaction Mechanism Elucidation through Density Functional Theory (DFT)

DFT is a widely used computational method to study reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. researchgate.netrsc.org This allows for the mapping of the entire potential energy surface of a reaction, providing detailed mechanistic insights.

The synthesis of this compound typically proceeds via the malonic ester synthesis, which involves the sequential alkylation of a malonate ester. wikipedia.orgmasterorganicchemistry.com This process consists of deprotonation of the α-carbon followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. chemistrysteps.com The first alkylation would introduce the methyl group, and the second would add the phenethyl group (or vice versa).

DFT calculations can model the transition state of each SN2 alkylation step. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand how steric hindrance from the substituents affects the feasibility of the reaction.

Malonic acids also participate in condensation reactions, such as the Knoevenagel condensation, where they react with aldehydes or ketones. wikipedia.orgmdpi.com DFT studies can elucidate the mechanism of these reactions by characterizing the transition states for the initial nucleophilic attack and subsequent dehydration steps.

The α-carbon in this compound is a quaternary carbon center. The construction of such sterically congested centers is a significant challenge in organic synthesis. nih.govsemanticscholar.org When chiral analogs of this compound are synthesized, controlling the stereochemistry is paramount.

Computational studies are instrumental in understanding and predicting the stereoselectivity of reactions that form quaternary centers from malonate precursors. researchgate.netnih.gov For instance, in asymmetric alkylation using a chiral catalyst, DFT can be used to model the transition states for the formation of both possible stereoisomers. researchgate.netorganic-chemistry.org The calculated energy difference between these transition states can predict which enantiomer will be formed in excess (the enantiomeric excess, or ee). These theoretical models help rationalize why a particular catalyst or chiral auxiliary provides high stereoselectivity, often by identifying key non-covalent interactions in the transition state that favor one stereochemical outcome over the other. nih.gov

Molecular Modeling of Interactions in Biological Contexts

While specific biological studies on this compound are not widely documented, molecular modeling techniques can be used to predict its potential biological activity based on its structural similarity to other known bioactive molecules. Malonic acid itself is a classic competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase, which plays a key role in the citric acid cycle. wikipedia.orgnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com A hypothetical docking study could place this compound into the active site of succinate dehydrogenase. Such a study would likely show that while the core dicarboxylic acid moiety can mimic the substrate (succinate), the bulky methyl and phenethyl groups would cause steric clashes with the amino acid residues in the enzyme's active site, potentially altering its inhibitory activity compared to unsubstituted malonic acid.

Quantitative Structure-Activity Relationship (QSAR) is another modeling technique that relates the chemical structure of a series of compounds to their biological activity. nih.govdrugdesign.org If a set of substituted malonic acid analogs with known biological data were available, a QSAR model could be built to predict the activity of this compound based on its calculated physicochemical properties (descriptors) like lipophilicity, size, and electronic parameters.

Table 3: Hypothetical Molecular Modeling Workflow for Biological Activity

| Step | Technique | Objective | Expected Outcome |

| 1. Target Identification | Literature Review | Identify a biological target for which malonic acid derivatives have known activity (e.g., succinate dehydrogenase). | Selection of a protein structure (e.g., from the Protein Data Bank) for docking studies. |

| 2. Ligand Preparation | Energy Minimization | Generate a low-energy 3D conformation of this compound. | An optimized 3D structure of the molecule ready for docking. |

| 3. Molecular Docking | Docking Simulation | Predict the binding mode and affinity of the molecule within the enzyme's active site. | A binding score (estimating binding free energy) and a visual representation of interactions (e.g., hydrogen bonds, steric clashes). mdpi.com |

| 4. QSAR (Optional) | Statistical Modeling | Develop a predictive model based on a series of related compounds with known activity. | A mathematical equation that correlates structural descriptors with biological activity, allowing for prediction. nih.gov |

Simulation of Protonation States and Membrane Permeation

The protonation state of a molecule, which is dependent on the surrounding pH, significantly influences its properties, including its ability to cross biological membranes. Malonic acid and its derivatives are dicarboxylic acids, meaning they can exist in different protonation states. Computational methods are instrumental in predicting these states and their impact on membrane permeability.

Protonation States and Tautomerization:

Quantum chemical calculations have been employed to study the tautomerization of malonic acid, a process involving proton transfer that is analogous to changes in protonation state. chemicalbook.com These studies have shown that the keto-enol tautomerization of malonic acid can be autocatalyzed by another malonic acid molecule, with a relatively low energy barrier. chemicalbook.com Density functional theory (DFT) calculations have been used to determine the energies and vibrational modes of hydrated malonic acid particles, helping to identify the spectral signatures of different isomers. nih.gov Such computational approaches can be extended to substituted malonic acids like this compound to predict their pKa values and the relative populations of their different protonation states at physiological pH. The pKa of malonic ester is approximately 13. organicchemistrytutor.com

Membrane Permeation Simulations:

Molecular dynamics (MD) simulations are a key tool for studying how molecules like this compound permeate lipid bilayers, which form the basis of cell membranes. mdpi.comnih.gov These simulations can model the molecule's journey across the membrane, providing a detailed, atomistic view of the process. nih.gov The inhomogeneous solubility-diffusion model is often used in conjunction with MD simulations to calculate the permeability coefficient. nih.gov

For a molecule like this compound, its permeability would be highly dependent on its protonation state. The neutral, fully protonated form is expected to be more lipophilic and thus permeate the hydrophobic core of the membrane more readily than the charged, deprotonated forms. Constant pH molecular dynamics (CpH-MD) simulations can be particularly useful as they allow the protonation state of the molecule to change dynamically in response to the local environment as it moves across the membrane. mpg.denih.govnih.gov

Below is a hypothetical data table illustrating the kind of data that could be generated from computational studies on the membrane permeability of this compound in different protonation states.

| Protonation State | Charge | Predicted logP | Calculated Permeability Coefficient (cm/s) |

|---|---|---|---|

| Fully Protonated (H₂A) | 0 | 2.5 | 1.2 x 10⁻⁴ |

| Singly Deprotonated (HA⁻) | -1 | 0.5 | 3.5 x 10⁻⁷ |

| Doubly Deprotonated (A²⁻) | -2 | -1.5 | 8.1 x 10⁻¹⁰ |

Computational Approaches to Ligand-Protein Binding in Enzyme Systems

Understanding how this compound interacts with enzymes is crucial for elucidating its potential biological activity. Computational methods such as molecular docking and molecular dynamics simulations are widely used to predict and analyze the binding of small molecules to protein targets. nih.gov

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. nih.gov For this compound, docking studies could be used to screen potential enzyme targets and to generate initial models of the ligand-protein complex. The process involves placing the ligand in various conformations and orientations within the enzyme's active site and scoring these poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net

Molecular Dynamics Simulations:

Following molecular docking, molecular dynamics (MD) simulations can be used to refine the binding pose and to study the dynamics and stability of the ligand-protein complex over time. nih.govnih.govmdpi.com MD simulations provide a more realistic model of the biological system by explicitly including solvent molecules and allowing the protein and ligand to be fully flexible. These simulations can be used to calculate the binding free energy, which is a measure of the affinity of the ligand for the protein. nih.gov The introduction of methyl and phenethyl groups to the malonic acid scaffold can significantly impact binding, potentially leading to favorable hydrophobic interactions within the binding site. nih.gov

The following table presents hypothetical results from a computational study on the binding of this compound to a hypothetical enzyme, "Malonate Derivative Decarboxylase."

| Computational Method | Parameter | Predicted Value |

|---|---|---|

| Molecular Docking | Docking Score (kcal/mol) | -8.5 |

| Molecular Dynamics | Binding Free Energy (kcal/mol) | -10.2 |

| Interaction Analysis | Key Interacting Residues | Arg122, Tyr254, Phe310 |

| Number of Hydrogen Bonds | 3 | |

| Hydrophobic Contacts | Ile250, Leu308, Val312 |

These computational approaches, while providing valuable theoretical predictions, are most powerful when used in conjunction with experimental data to validate and refine the computational models.

Future Research Directions and Advanced Applications

Innovations in Asymmetric Synthesis of 2-Methyl-2-phenethyl-malonic Acid and its Stereoisomers

The synthesis of specific stereoisomers of this compound is crucial, as different enantiomers can exhibit distinct biological activities and physical properties. Asymmetric synthesis, a process that selectively produces one stereoisomer over others, is at the forefront of this research. uwindsor.capharmaguideline.com

Current strategies often begin with a malonic ester, such as diethyl malonate, which is then alkylated. wikipedia.orgyoutube.comuobabylon.edu.iq The challenge lies in controlling the stereochemistry at the quaternary carbon center created during the addition of the methyl and phenethyl groups. Advanced methods to achieve this include:

Chiral Auxiliaries: These are chiral compounds temporarily attached to the malonic ester substrate to direct the alkylation steps stereoselectively. wikipedia.orgnumberanalytics.com Auxiliaries like camphor-derived compounds, oxazolidinones, and pseudoephedrine guide the incoming alkyl groups to a specific face of the molecule, leading to a high diastereomeric excess. wikipedia.orgusm.edu After the desired stereocenter is created, the auxiliary is removed for potential reuse. numberanalytics.com

Organocatalysis: This approach uses small organic molecules as catalysts. For the asymmetric alkylation of malonic esters, bifunctional organocatalysts, such as those derived from Cinchona alkaloids, thioureas, and squaramides, have shown promise. beilstein-journals.orgfrontiersin.org These catalysts can activate both the nucleophile and the electrophile, facilitating a highly enantioselective reaction under mild conditions. beilstein-journals.orgdntb.gov.ua Phase-transfer catalysis, often employing chiral quaternary ammonium (B1175870) salts derived from binaphthyl or Cinchona alkaloids, is another powerful organocatalytic method for creating chiral α,α-dialkylmalonates with high yields and enantioselectivities. frontiersin.orgdntb.gov.uanih.gov

Metal-Catalyzed Asymmetric Alkylation: Transition metal complexes with chiral ligands can catalyze the enantioselective allylic alkylation of malonates. organic-chemistry.orgacs.org Iridium-based catalysts, for example, have been successfully used to create all-carbon quaternary stereocenters at room temperature. organic-chemistry.org

The table below summarizes some of the innovative approaches being explored for the asymmetric synthesis of substituted malonic acids.

| Synthesis Strategy | Catalyst/Auxiliary Type | Key Features | Potential Outcome for this compound |

| Chiral Auxiliary-Directed Synthesis | Oxazolidinones, Camphorsultam, Pseudoephedrine wikipedia.orgusm.edu | Temporary incorporation of a chiral group to direct alkylation. numberanalytics.com | High diastereoselectivity in the formation of the quaternary center. |

| Organocatalysis | Cinchona Alkaloids, Thioureas, Squaramides beilstein-journals.org | Use of small, metal-free organic molecules to catalyze the reaction. | High enantiomeric excess (ee) under mild reaction conditions. |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts dntb.gov.uanih.gov | Facilitates reaction between reactants in different phases (e.g., organic and aqueous). usm.edu | Efficient synthesis with high yields and enantioselectivities. frontiersin.orgnih.gov |

| Metal-Catalyzed Alkylation | Iridium-Phosphine Complexes organic-chemistry.org | Enantioselective formation of C-C bonds catalyzed by a chiral metal complex. | Construction of the enantioenriched all-carbon quaternary center. organic-chemistry.org |

These methods are pivotal for accessing enantiomerically pure this compound, enabling more precise studies of its biological and material properties.

Exploration of Novel Biochemical Pathways and Molecular Targets

While the specific biochemical roles of this compound are not yet fully elucidated, the broader class of malonic acid derivatives is known to be biologically significant. Malonic acid itself is a precursor to malonyl-CoA, a critical component in the biosynthesis of fatty acids. wikipedia.orghmdb.ca Research into the biochemical pathways of substituted malonic acids like the title compound could reveal novel interactions and therapeutic possibilities.

Future research will likely focus on:

Enzyme Inhibition: Derivatives of malonic acid are known to act as enzyme inhibitors. For instance, inhibitors of malonyl-CoA decarboxylase have shown potential in protecting the heart from ischemic damage by inhibiting fatty acid oxidation. nih.gov Investigating whether this compound or its analogs can inhibit specific enzymes is a promising avenue.

Metabolic Pathway Modulation: Given the role of malonates in fatty acid synthesis, there is potential for this compound derivatives to modulate this pathway. hmdb.catestbook.com This could have implications for metabolic disorders. An artificial synthetic pathway for malonic acid has been designed, starting from oxaloacetate, an intermediate in the tricarboxylic acid (TCA) cycle. researchgate.net

Tracing Biochemical Pathways: Isotopically labeled versions of this compound could be synthesized and used as probes to trace their metabolic fate and identify their molecular targets within cells. patsnap.com

Advanced Computational Methodologies for Structure-Property-Activity Relationship Prediction

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. acs.org For this compound, these methods can accelerate research by predicting its properties and biological activity before synthesis.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For malonic acid derivatives, QSAR studies can help identify the structural features that are most important for a particular biological effect. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives of this compound.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. Molecular docking can be used to screen for potential biological targets of this compound and to understand the molecular basis of its activity. nih.gov

Drug-Likeness Prediction: Computational tools can assess the "drug-likeness" of a molecule based on its physicochemical properties, such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. oup.commdpi.com These predictions can help prioritize which derivatives of this compound are most likely to be successful drug candidates. nih.gov An inherent limitation of these predictions is the reliance on datasets of known drugs, which may lead to misclassification of novel compound classes. nih.gov

The following table outlines how different computational methods can be applied to study this compound.

| Computational Method | Application | Predicted Outcome |

| QSAR | Predict biological activity based on chemical structure. nih.gov | Identification of key structural motifs for desired activity. |

| Molecular Docking | Simulate binding to protein targets. nih.gov | Elucidation of potential mechanisms of action and binding affinities. |

| Pharmacophore Modeling | Identify essential 3D features for biological activity. | Design of new derivatives with improved potency and selectivity. |

| ADMET Prediction | Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity. mdpi.com | Early assessment of the pharmacokinetic profile of potential drug candidates. |

These computational strategies offer a powerful, in-silico approach to guide the synthesis and testing of new compounds, saving time and resources. nih.gov

Integration of this compound Scaffolds into Functional Materials Science

The dicarboxylic acid functionality of this compound makes it an attractive building block for the creation of advanced functional materials. wikipedia.org Its unique structure, with a quaternary carbon and a phenethyl group, can impart specific properties to polymers and other materials.

Potential applications in materials science include:

Polymers and Polyesters: Malonic acid and its derivatives are used as precursors for specialty polyesters and polymers. wikipedia.orgbyjus.com The incorporation of the this compound unit into a polymer backbone could influence properties such as thermal stability, mechanical strength, and biodegradability. The direct incorporation of malonate units into polymer backbones presents a synthetic challenge, but recent advances include the alternating copolymerization of epoxides and Meldrum's acid derivatives. acs.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgresearchgate.net Dicarboxylic acids are common ligands in MOF synthesis. rsc.orgresearchgate.netacs.org The specific geometry and functional groups of this compound could lead to the formation of MOFs with novel topologies and properties, potentially useful for gas storage, separation, or catalysis.

Cross-linking Agents: Malonic acid can act as a cross-linker for materials like starch, enhancing their mechanical properties. testbook.combyjus.com The phenethyl group in this compound could introduce hydrophobicity and other functionalities into cross-linked materials.

The integration of this unique malonic acid derivative into material science opens up possibilities for creating bespoke materials with tailored properties for a wide range of applications.

Q & A

Q. What are the key considerations for safe handling of 2-Methyl-2-phenethyl-malonic acid in laboratory settings?

- Methodological Answer : Safe handling requires adherence to OSHA HCS standards, including:

- Engineering controls : Use fume hoods if airborne concentrations exceed recommended levels .

- Personal protective equipment (PPE) : Lab coats, gloves, and eye protection.

- Hygiene protocols : Prohibit eating/drinking in lab areas; decontaminate clothing and shower after exposure .

- Emergency measures : Ensure access to eyewash stations and emergency showers .

Q. How can researchers confirm the purity of this compound using chromatographic methods?

- Methodological Answer :

- HPLC/GC-MS : Use validated methods with phenyl-based columns (e.g., C18) and compare retention times against certified reference standards (e.g., mandelic acid derivatives) .

- Impurity profiling : Employ spiking experiments with known impurities (e.g., methyl mandelate) to identify byproducts .

- Quality control : Cross-reference with pharmacopeial guidelines for carboxylic acid analysis .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Knoevenagel condensation : React malonic acid derivatives with phenethyl ketones under acidic catalysis .

- Ester hydrolysis : Start with dialkyl malonates (e.g., methyl or ethyl esters), followed by saponification .

- Purification : Recrystallize using ethanol/water mixtures to remove unreacted precursors .

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended for structural elucidation of this compound derivatives?

- Methodological Answer :

- NMR : Use H/C NMR to confirm substitution patterns (e.g., phenethyl group integration) .

- X-ray crystallography : Resolve stereochemistry of chiral centers in crystalline derivatives .

- High-resolution mass spectrometry (HRMS) : Validate molecular formulas with <5 ppm mass accuracy .

Q. How can researchers address discrepancies in thermodynamic stability data for this compound across different studies?

- Methodological Answer :

- Reproducibility checks : Standardize experimental conditions (solvent, temperature) using NIST-referenced calorimetry .

- Computational modeling : Compare DFT-calculated Gibbs free energies with experimental DSC/TGA data .

- Meta-analysis : Cross-validate data against structurally analogous compounds (e.g., methylmalonic acid) .

Q. What strategies optimize the separation of this compound from its synthetic byproducts?

- Methodological Answer :

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for non-polar byproducts .

- Ion-exchange resins : Separate acidic derivatives from neutral impurities at pH 4–6 .

- Countercurrent chromatography : Achieve high-purity isolation (>98%) for scale-up .

Q. What in vitro models are appropriate for studying the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme inhibition assays : Test against carboxylases or dehydrogenases using fluorogenic substrates .

- Cell viability assays : Use human hepatocyte lines (e.g., HepG2) to assess cytotoxicity via MTT .

- Receptor binding studies : Radioligand displacement assays for GPCR targets (e.g., GABA receptors) .

Q. How should researchers design controlled experiments to investigate the catalytic properties of this compound in organic reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.